N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a bicyclic carboxamide derivative characterized by a 1,8-naphthyridine core substituted with an ethyl group at the N1 position and a 3,4-difluorophenyl moiety at the carboxamide nitrogen.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-11-5-6-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUVAXXDSXRSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the difluorophenyl group: This step often involves the use of halogenation reactions, where a difluorophenyl group is introduced to the naphthyridine core.
Addition of the ethyl group: This can be done through alkylation reactions, where an ethyl group is added to the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Hydrogenation and Deprotection Reactions
The compound’s benzyl-protected derivatives undergo catalytic hydrogenation to yield hydroxyl-substituted analogs. For example:
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General Procedure B ( ): A solution of benzyl-protected precursor in methanol/ethyl acetate with Pd/C (10%) under H₂ gas at room temperature removes the benzyl group, producing hydroxyl derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | Pd/C, H₂, MeOH/EtOAc, RT | Hydroxyl-substituted naphthyridine | 22% |
Nucleophilic Substitution at Fluorine Sites
Fluorine substituents on the aryl ring participate in nucleophilic aromatic substitution (NAS) under basic or metal-catalyzed conditions:
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Amine Substitution : Reaction with primary/secondary amines at elevated temperatures replaces fluorine atoms. For instance, 7-(3-amino-1-pyrrolidinyl) derivatives are synthesized via NAS, enhancing antibacterial activity .
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Cyclopropylamine Introduction : Substitution with 1-aminocyclopropyl groups at the naphthyridine C-7 position improves binding to bacterial DNA gyrase .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions modify the naphthyridine core:
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Suzuki Coupling : Aryl boronic acids react with halogenated derivatives to introduce aryl groups. For example, 4′-cyano-[1,1′-biphenyl]-4-yl derivatives are synthesized via Suzuki coupling (e.g., 10c ) .
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Sonogashira Coupling : Alkynylation at C-6 or C-7 positions using terminal alkynes enhances solubility and bioactivity (e.g., 6l and 6m ) .
Amide Bond Functionalization
The carboxamide group undergoes hydrolysis or transamidation under acidic/basic conditions:
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Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the amide bond to yield carboxylic acids, though stability under normal conditions limits this reactivity.
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Transamidation : Reaction with amines in polar aprotic solvents (e.g., DMF) replaces the difluorophenyl group with other aryl/alkyl amines, as seen in HIV INSTI synthesis .
Cyclization and Ring Expansion
The naphthyridine core participates in cyclization reactions to form fused polycyclic systems:
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Piperazine Integration : Condensation with piperazine derivatives at C-7 enhances interactions with biological targets (e.g., 7-(4-ethyl-1-piperazinyl) derivatives).
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Triazole Formation : Click chemistry with azides introduces 1,2,3-triazole moieties, improving antimicrobial activity .
Electrophilic Aromatic Substitution
Electron-deficient naphthyridine rings undergo electrophilic substitution at activated positions:
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Nitration : Introduction of nitro groups at C-6 enhances antitubercular activity (e.g., 20a ) .
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Halogenation : Bromination or chlorination at C-5/C-7 positions facilitates further functionalization .
Biological Activity-Driven Modifications
Reactions are tailored to optimize pharmacological properties:
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Fluoroquinolone Analogs : Introducing 6-fluoro and 7-piperazinyl groups mimics fluoroquinolone antibiotics, enhancing DNA gyrase inhibition .
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Amino Acid Conjugates : Coupling with D-glucosamine improves solubility and reduces cytotoxicity (14 ) .
Key Research Findings
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Antimicrobial Efficacy : Derivatives with 7-piperazinyl and 6-fluoro substituents show MIC values <1 µg/mL against Staphylococcus aureus and Escherichia coli .
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HIV Integrase Inhibition : Biaryl-substituted analogs exhibit IC₅₀ values of 2–10 nM against drug-resistant HIV strains .
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Synthetic Yields : Cross-coupling reactions typically achieve 85–99% yields, while hydrogenation and cyclization reactions range from 22–93% .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H13F2N3O2
- Molecular Weight : 323.30 g/mol
- CAS Number : 941974-21-6
The structure features a naphthyridine core, which is known for its diverse biological activities. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development.
Antitumor Activity
One of the most prominent applications of this compound is in cancer research. Studies have demonstrated that derivatives of naphthyridine exhibit promising antitumor properties. For example, compounds structurally related to N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Research indicates that naphthyridine derivatives possess antimicrobial activities against a range of pathogens. The compound has been evaluated for its efficacy against bacteria and fungi, showing potential as a broad-spectrum antimicrobial agent. This application is particularly relevant in the context of rising antibiotic resistance .
Enzyme Inhibition
Naphthyridine compounds are also studied for their ability to inhibit specific enzymes involved in disease pathways. For instance, they may act as inhibitors of kinases or other enzymes critical in cancer progression or microbial metabolism. This property positions them as valuable leads in drug discovery efforts aimed at developing new therapeutics .
Case Study 1: Antitumor Efficacy
In a study published in Pharmaceutical Research, researchers synthesized various naphthyridine derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in breast and lung cancer cells compared to control groups. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3,4-Difluorobenzyl)-1,4-dihydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (8b) and N-(3,4-Difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (20b)
- Structural Differences : These analogs feature a benzyl group (instead of phenyl) at the carboxamide nitrogen and additional hydroxyl groups on the naphthyridine core.
- Synthesis : Prepared via coupling with 3,4-difluorobenzylamine, yielding 8b and 20b in a 1:1 ratio (54% combined yield) .
- Implications: The benzyl substituent may enhance lipophilicity, while hydroxyl groups could improve solubility or hydrogen-bonding interactions with biological targets.
N-(3-Chlorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Structural Differences : Substitution with 3-chlorophenyl and 4-methoxyphenyl groups alters electronic and steric properties compared to the target compound’s difluorophenyl and ethyl groups.
- Molecular Weight : 368.39 g/mol (vs. ~375 g/mol estimated for the target compound). The chlorine atom increases molecular weight but may reduce metabolic stability compared to fluorine .
Variations in the Alkyl Chain and Core Modifications
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)
- Structural Differences : A pentyl chain replaces the ethyl group, and a bulky 3,5-dimethyladamantyl group is attached to the carboxamide nitrogen.
- Synthesis : Prepared via analogous methods but with a lower yield (25%), highlighting challenges in introducing bulky substituents .
- Pharmacological Implications: The adamantyl group may enhance blood-brain barrier penetration, making this compound relevant for central nervous system targets.
N-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Structural Differences : A benzyl group substituted with 4-fluorophenyl replaces the ethyl group at the N1 position.
- Implications : The benzyl group introduces additional aromaticity, which may influence π-π stacking interactions in enzyme binding pockets. The 4-fluorine substitution could further modulate electronic effects .
Key Research Findings
- Fluorine vs.
- Alkyl Chain Length : Shorter chains (e.g., ethyl) may optimize metabolic stability and solubility compared to pentyl or benzyl groups .
- Biological Activity : Structural analogs with hydroxyl or adamantyl groups show promise in specific therapeutic areas (e.g., HIV-1 inhibition, CNS targets), suggesting the target compound’s versatility in lead optimization .
Biological Activity
N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthyridine core with a difluorophenyl group and an ethyl substituent. Its IUPAC name is N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide. The molecular formula is , and it has been characterized using various spectroscopic methods including IR and NMR .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of bacterial enzymes or pathways critical for microbial survival.
- Receptor Modulation : Interaction with cellular receptors that could influence signaling pathways related to inflammation or cancer cell proliferation.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown moderate activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have explored its effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induces apoptosis |
| MCF7 (Breast Cancer) | 20 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell growth in certain cancer types, warranting further investigation into its mechanisms and therapeutic potential .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the compound was evaluated against a panel of clinical isolates. The results demonstrated significant antimicrobial activity against resistant strains of Staphylococcus aureus. The authors noted that the compound's dual action—targeting both cell wall synthesis and protein synthesis—could explain its effectiveness .
Case Study 2: Anticancer Activity
A recent study by Johnson et al. (2024) examined the anticancer properties of this compound in vivo using xenograft models. The results indicated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
